3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-(3-iodophenyl)-1-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c1-13-6-11-9(12-13)7-3-2-4-8(10)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIWQKBQCVTWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566309-87-2 | |
| Record name | 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthetic Versatility and Structural Dynamics of Iodophenyl-Substituted 1,2,4-Triazoles
Executive Summary
The "Goldilocks" Halogen in Heterocyclic Scaffolding
In the realm of medicinal chemistry and materials science, iodophenyl-substituted 1,2,4-triazoles represent a critical junction between structural functionality and synthetic versatility. Unlike their fluoro- or chloro-analogs, which are often installed as terminal metabolic blockers, the iodophenyl moiety serves a dual purpose:
-
Structural Probe: It introduces a significant "sigma-hole" for halogen bonding, influencing crystal packing and ligand-target binding kinetics.
-
Synthetic Pivot: The C-I bond acts as a high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid diversification of the triazole scaffold after the heterocyclic ring has been constructed.
This guide provides a rigorous technical analysis of these compounds, focusing on their electronic properties, robust synthetic protocols, and their role as high-value intermediates in drug discovery.
Part 1: Structural Dynamics & Halogen Bonding
The Sigma-Hole Effect
The iodine atom on the phenyl ring is not merely a steric bulk; it is an active electronic participant. Due to its high polarizability and lower electronegativity compared to lighter halogens, iodine exhibits a pronounced region of positive electrostatic potential on the extension of the C-I bond, known as the sigma-hole .
-
Mechanism: The electron density is anisotropic. While the equatorial belt of the iodine is electron-rich (nucleophilic), the axial tip is electron-deficient (electrophilic).
-
Interaction: This allows the iodophenyl group to act as a Lewis acid, forming highly directional non-covalent interactions (Halogen Bonds) with Lewis bases—most notably, the nitrogen atoms (N2 or N4) of the 1,2,4-triazole ring itself or adjacent residues in a protein pocket.
Electronic & Steric Parameters
The position of the iodine (ortho, meta, para) drastically alters the physicochemical profile.
| Property | Ortho-Iodophenyl | Meta-Iodophenyl | Para-Iodophenyl |
| Steric Hindrance | High (Restricted rotation) | Moderate | Low |
| Halogen Bonding | Intramolecular (Potential N...I lock) | Intermolecular | Intermolecular (Linear chains) |
| Electronic Effect | Inductive (-I) dominant | Inductive (-I) | Resonance (+R) / Inductive (-I) |
| Synthetic Utility | Difficult Pd-insertion (Steric clash) | Good | Excellent (High accessibility) |
Part 2: Synthetic Pathways[1][2]
The construction of the iodophenyl-1,2,4-triazole scaffold generally follows two logics: Cyclization (building the ring) or Functionalization (modifying the ring).
Pathway A: The Modified Einhorn-Brunner Reaction
This is the most robust method for generating the 1,2,4-triazole core with a pre-installed iodophenyl group. It involves the condensation of iodobenzohydrazides with imides or nitriles.
Chemical Logic:
-
Precursor: Start with 4-iodobenzoic acid hydrazide. The iodine is stable enough to survive the cyclization conditions.
-
Electrophile: React with an imidate or nitrile to form the intermediate amidrazone.
-
Closure: Thermal or acid-catalyzed dehydration closes the ring.
Visualization of Synthetic Logic
Figure 1: Step-wise synthesis of the iodophenyl-triazole core via modified Einhorn-Brunner cyclization.
Part 3: Functionalization via Cross-Coupling
The true value of the iodophenyl group lies in its ability to serve as a "masked" biaryl system. The C-I bond is the weakest among aryl halides (Bond Dissociation Energy ~65 kcal/mol), making it the most reactive partner in Pd-catalyzed couplings.
The Suzuki-Miyaura Protocol
This protocol transforms the iodophenyl-triazole into a biaryl-triazole, a common motif in antifungal pharmacophores (e.g., Itraconazole analogs).
Protocol Logic:
-
Catalyst: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for its stability and ability to handle steric bulk if the iodine is ortho or meta.
-
Base: Potassium carbonate (K₂CO₃) is standard, but Cesium Carbonate (Cs₂CO₃) is used for difficult substrates (the "Cesium Effect" aids solubility in organic solvents).
-
Solvent: Dioxane/Water (4:1) ensures solubility of both the organic halide and the inorganic base.
Experimental Protocol: Suzuki Coupling of 3-(4-Iodophenyl)-1,2,4-triazole
Objective: Synthesis of 3-(4'-Biphenyl)-1,2,4-triazole.
Reagents:
-
Substrate: 3-(4-Iodophenyl)-1,2,4-triazole (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the dioxane and water. Sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid.
-
Loading: Add the iodophenyl-triazole, phenylboronic acid, and base. Add the catalyst last to minimize exposure to air.
-
Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The iodine spot (lower Rf) should disappear; the biaryl product (fluorescent) will appear.
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine.
-
Purification: The triazole ring is polar. Use flash column chromatography. Gradient: 0% -> 5% MeOH in DCM.
Part 4: Biological & Pharmacological Implications[1][2][3]
Antifungal Activity (CYP51 Inhibition)
Iodophenyl-triazoles are often studied as analogs to Fluconazole. The triazole nitrogen (N4) binds to the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51).
-
Role of Iodine: The iodine atom increases lipophilicity (LogP) , enhancing membrane permeability. Furthermore, the bulky iodine can fill hydrophobic pockets in the enzyme active site that smaller halogens (F, Cl) cannot, potentially increasing potency against resistant strains.
SAR Logic Flow
Figure 2: Structure-Activity Relationship (SAR) mapping of the iodophenyl moiety in biological targets.
References
-
Maddila, S., et al. (2013).[1] "1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity." Letters in Organic Chemistry. Link
- Kravtsov, V. C., et al. (2012). "Halogen bonding in crystal engineering: Iodine...Nitrogen interactions." Polyhedron. (Contextual grounding on I...N interactions in heterocycles).
-
Sigma-Aldrich. (2024). "Palladium-Catalyzed Cross-Coupling Reaction Guide." Technical Library. Link
-
Bentham Science. (2024). "Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles." Current Organic Chemistry. Link
- Wang, X., et al. (2010). "Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling." Journal of Organic Chemistry. (Mechanistic background on Iodine/Pd cycles).
Sources
Solubility Profiling of Methyl-Substituted Aryl Triazoles: Structural Determinants & Experimental Protocols
Executive Summary
This technical guide analyzes the solubility landscape of methyl-substituted aryl triazoles, a critical scaffold in medicinal chemistry (e.g., antifungal agents, bioisosteres).[1] It synthesizes the physicochemical trade-offs between lipophilicity (LogP) and crystal lattice energy (
Part 1: Physicochemical Fundamentals[2]
The Triazole Scaffold & Solvation Thermodynamics
Aryl triazoles exist primarily as two isomeric forms: 1,2,3-triazoles (often derived from "click" chemistry) and 1,2,4-triazoles (common in antifungal pharmacophores like fluconazole).[1][2]
Solubility (
Where:
- (Melting Point): A proxy for Crystal Lattice Energy.[1][3] High MP indicates strong intermolecular forces (stacking, H-bonds) that resist dissolution.[1][2]
- (Partition Coefficient): A measure of lipophilicity.[1] Higher LogP indicates a preference for non-polar environments, reducing aqueous solubility.[1]
The "Magic Methyl" Effect
Methylation of an aryl triazole core introduces a critical trade-off:
-
Lipophilic Penalty: A methyl group typically adds ~0.5 units to LogP, theoretically decreasing aqueous solubility by ~3-fold.[1][2]
-
Lattice Energy Disruption (The Gain): If the methyl group is placed strategically (e.g., ortho position), it can induce steric clash, twisting the aryl ring out of planarity.[1] This disrupts efficient crystal packing, significantly lowering the Melting Point (
).[1]
Key Insight: If the drop in Melting Point is substantial (e.g., >50°C), the gain in solvation energy outweighs the lipophilic penalty, resulting in a net increase in aqueous solubility.
Mechanistic Pathway Diagram
The following diagram illustrates the decision logic for methylation strategies regarding solubility.
Figure 1: Decision tree illustrating how regiochemistry determines whether methylation improves or hinders aqueous solubility.
Part 2: Comparative Solubility Profiling
The following table synthesizes observed trends for methyl-substituted aryl triazoles. Note that Regioisomerism (N1 vs. N2 methylation on the triazole ring) also plays a vital role; N2-isomers often possess lower dipole moments and lower aqueous solubility than N1-isomers.[2]
Table 1: Structural Impact on Solubility Profile[1][2]
| Structural Modification | Net Aqueous Solubility Impact | Mechanism | ||
| Unsubstituted Phenyl-Triazole | Reference | Reference | Reference | Baseline lattice energy and lipophilicity.[2] |
| Para-Methyl (-CH3) | +0.5 | Minimal Change | Decrease | Increases lipophilicity without disrupting crystal packing (molecule remains planar).[1][2] |
| Meta-Methyl (-CH3) | +0.5 | Variable | Slight Decrease | Moderate lipophilicity increase; insufficient steric clash to lower MP significantly.[1][2] |
| Ortho-Methyl (-CH3) | +0.5 | Significant Drop | Increase | "Magic Methyl" effect.[1][2] Steric clash twists the biaryl bond, breaking planar stacking and lowering lattice energy.[1] |
| N-Methylation (Triazole Ring) | +0.3 to +0.5 | Variable | Decrease | Removes H-bond donor (if NH was present); increases lipophilicity.[1][2] |
Part 3: Experimental Methodologies
To validate the theoretical profile, two distinct protocols are required: Kinetic Solubility for early-stage screening and Thermodynamic Solubility for lead optimization.[2][4]
Protocol A: Thermodynamic Solubility (Shake-Flask)
Status: Gold Standard (Equilibrium)
Purpose: Determines the saturation concentration (
Reagents & Equipment:
-
Test Compound (Solid powder, >98% purity).
Step-by-Step Workflow:
-
Saturation: Add excess solid compound (~1-2 mg) to 1 mL of buffer in a glass vial. The solution must remain turbid (indicating undissolved solid).[1]
-
Equilibration: Cap tightly and shake at 25°C (or 37°C) for 24 to 48 hours .
-
Note: Extended time ensures the crystal lattice is fully challenged.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR
-
Filter using a PVDF syringe filter (0.45 µm).[1] Pre-saturate filter to avoid drug loss.
-
-
Quantification:
-
pH Check: Measure the pH of the final solution to ensure the compound hasn't acted as a buffer and shifted the pH.
Protocol B: Kinetic Solubility (Nephelometry)
Status: High-Throughput Screening Purpose: Estimates solubility from DMSO stock; prone to supersaturation artifacts.[1][2]
Step-by-Step Workflow:
-
Preparation: Start with 10 mM DMSO stock solution.
-
Spiking: Spike stock into aqueous buffer (pH 7.4) at increasing concentrations (e.g., 1, 10, 50, 100 µM) in a 96-well plate. Final DMSO < 2%.[1][2][5]
-
Incubation: Shake for 90 minutes at room temperature.
-
Detection: Measure light scattering (Nephelometry) or absorbance at 620 nm (Turbidimetry).[1]
-
Analysis: The solubility limit is the concentration where precipitation (scattering) spikes above baseline.
Experimental Workflow Diagram
Figure 2: Comparative workflow for Thermodynamic (Gold Standard) vs. Kinetic (Screening) solubility assays.
Part 4: References
-
Yalkowsky, S. H. (1999).[1][2] Solubility and Solubilization in Aqueous Media. Oxford University Press.[1][2] (Foundational text on the General Solubility Equation).
-
Schönherr, H., et al. (2012).[1] "The Methylation Effect in Medicinal Chemistry." Angewandte Chemie International Edition. [1]
-
Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative guide on pKa and solubility profiling).
-
Enamine. (n.d.).[1][2] "Shake-Flask Aqueous Solubility Assay Protocol."
-
BenchChem. (2025).[1][2][6] "Solubility Profile of Benzotriazole Derivatives." [1]
Sources
- 1. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression | ADMET and DMPK [pub.iapchem.org]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-iodophenyl)-1-methyl-1,2,4-triazole
Subject: Yield Optimization & Regioselectivity Guide Ticket ID: TRZ-IODO-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 3-(3-iodophenyl)-1-methyl-1,2,4-triazole presents a classic heterocyclic challenge: Regioselectivity .[1]
Most researchers encounter low yields not because the reaction fails, but because they are producing the wrong isomer. The 1,2,4-triazole ring has three potential methylation sites (N1, N2, and N4). Standard alkylation of the parent triazole typically yields a mixture of the desired N1-methyl product (Target), the N2-methyl isomer (Major Impurity), and occasionally the N4-quaternary salt.
This guide provides two workflows:
-
Workflow A (Optimization): Improving the alkylation of the parent triazole (if you already have the intermediate).
-
Workflow B (The "Gold Standard"): A de novo cyclization route that guarantees the correct regiochemistry and protects the iodine moiety.
Module 1: The Root Cause (Isomerism & Yield Loss)
Before optimizing, you must diagnose the loss vector. In 3-substituted-1,2,4-triazoles, the tautomeric equilibrium heavily influences alkylation.
The Isomer Trap
When you methylate 3-(3-iodophenyl)-1H-1,2,4-triazole using Methyl Iodide (MeI) and a base:
-
N1-Alkylation (Desired): Forms the 3-aryl-1-methyl derivative.
-
N2-Alkylation (Parasitic): Forms the 3-aryl-2-methyl derivative.
-
N4-Alkylation: Rare, but leads to quaternary salts.
Why this happens: The 3-iodo group is electron-withdrawing. This increases the acidity of the ring protons but also affects the nucleophilicity of the nitrogen atoms. Steric hindrance is minimal at both N1 and N2, leading to competitive pathways.
Figure 1: The divergent pathways of direct alkylation. Without control, nearly 40% of your starting material is wasted on the N2 isomer.
Module 2: Workflow A - Optimizing Direct Alkylation
Use this method if you are committed to methylating the parent triazole.
The Fix: Switch from "Thermodynamic" to "Kinetic" control, or exploit solvent effects.
Protocol 1: The "Hard Base" Method
Using a stronger base in a polar aprotic solvent favors the N1 isomer by shifting the tautomeric equilibrium and stabilizing the specific transition state.
| Parameter | Standard (Low Yield) | Optimized (High Yield) | Reason |
| Base | K₂CO₃ or Et₃N | NaH (Sodium Hydride) | Complete deprotonation ensures the nucleophile is the triazolate anion, favoring N1 attack. |
| Solvent | Acetone or MeCN | DMF or dry THF | Polar aprotic solvents solvate the cation (Na⁺), leaving the anion "naked" and more reactive. |
| Temperature | Reflux | 0°C to RT | Lower temperatures favor the kinetic product (N1) over the thermodynamic product (N2). |
| Methylating Agent | MeI (Excess) | MeI (1.05 eq) | Large excess promotes quaternization (N4). |
Step-by-Step:
-
Dissolve 3-(3-iodophenyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF (0.5 M).
-
Cool to 0°C under N₂ atmosphere.
-
Add NaH (60% dispersion, 1.1 eq) portion-wise. Wait for H₂ evolution to cease (approx. 30 mins). This is critical.
-
Add MeI (1.05 eq) dropwise.
-
Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.
-
Quench: Pour into ice water. The N1 isomer is often less soluble in water than the N2 isomer and may precipitate purer.
Module 3: Workflow B - The "Gold Standard" (De Novo Synthesis)
Use this method for >80% regioselectivity and scalability.
Instead of rolling the dice with alkylation, we construct the ring with the methyl group already in place. This guarantees the nitrogen position.
The Pathway: Amidine Condensation
We utilize 3-iodobenzamidine reacting with methylhydrazine and a one-carbon source (Triethyl orthoformate or DMF-DMA).
Figure 2: The directed synthesis route avoids isomer ambiguity entirely.
Detailed Protocol (Workflow B)
Safety Warning: Methylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood with double gloves.
Step 1: Formation of 3-Iodobenzamidine
-
Suspend 3-iodobenzonitrile (10 mmol) in dry MeOH (30 mL).
-
Add NaOMe (0.5 eq) and stir at RT for 3-4 hours (Formation of imidate).
-
Add Ammonium Chloride (1.1 eq) and stir overnight.
-
Remove solvent, triturate with ether to remove unreacted nitrile. Use the crude amidine hydrochloride for the next step.
Step 2: Cyclization to Triazole
-
Suspend 3-iodobenzamidine HCl (from Step 1) in absolute Ethanol or MeOH.
-
Add Methylhydrazine (1.2 eq).
-
Add Triethyl Orthoformate (3.0 eq) or DMF-DMA (2.0 eq).
-
Reflux for 4–6 hours.
-
Workup: Evaporate solvent. The residue is usually the desired product with high purity. Recrystallize from EtOAc/Hexane if needed.
Module 4: Troubleshooting & Purification
FAQ: Common Pain Points
Q1: My iodine is disappearing (Deiodination).
-
Cause: Are you using Pd-catalysis elsewhere in the sequence? Or using Zinc/Acid?
-
Fix: The C-I bond is stable to NaH, NaOMe, and hydrazine at reflux. However, if you attempt to reduce the triazole ring or use catalytic hydrogenation, the iodine will cleave. Avoid any reaction involving
or Lithium Halogen Exchange conditions.
Q2: I still see two spots on TLC after alkylation (Workflow A).
-
Diagnosis: You have the N1 and N2 isomers.[8]
-
Separation:
-
TLC: The N2 isomer (5-aryl-1-methyl) is usually less polar (higher Rf) than the N1 isomer (3-aryl-1-methyl) due to dipole moment cancellation.
-
Solvent System: Try DCM:MeOH (98:2) or EtOAc:Hexane (40:60) .
-
Crystallization: The N1 isomer often has a higher melting point. Try dissolving the mixture in hot Isopropanol and cooling slowly. The N1 isomer should crystallize first.
-
Q3: The reaction turns black/tarry.
-
Cause: Oxidation of methylhydrazine or iodine instability at very high temps (>120°C).
-
Fix: Ensure strict
atmosphere. Do not overheat. If using DMF-DMA, 80-90°C is sufficient.
Analytical Check (Self-Validation)
How do you know you have the 1-methyl-3-iodo and not the 1-methyl-5-iodo ?
-
NOESY NMR: This is the definitive test.
-
Target (1-methyl-3-aryl): You will see a NOE correlation between the N-Methyl protons and the C5-H proton of the triazole ring. You will NOT see a strong correlation between the N-Methyl and the Phenyl ring protons.
-
Impurity (1-methyl-5-aryl): You will see a NOE correlation between the N-Methyl protons and the Phenyl ring protons (ortho-protons).
-
References
- Alker, D., et al. (1989). "Synthesis of 1-methyl-3-substituted-1,2,4-triazoles." Journal of Heterocyclic Chemistry.
-
Ueda, S., et al. (2009).[9] "Copper-catalyzed synthesis of 1,2,4-triazoles." Journal of the American Chemical Society. Link (Modern oxidative approaches).
- Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews.
-
BenchChem Technical Guide. (2025). "Reactivity of methyl-1H-1,2,4-triazole isomers." Link (General reactivity profiles).
Sources
- 1. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Preventing deiodination during triazole methylation reactions
To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide: Preventing Deiodination During Triazole Methylation
Introduction: The Stability Challenge of Iodotriazoles
Methylating iodinated triazoles (e.g., 4-iodo-1,2,3-triazoles or 5-iodo-1,2,3-triazoles) presents a specific chemoselective challenge: preserving the Carbon-Iodine (C-I) bond while forming a Nitrogen-Carbon (N-C) bond. The C-I bond on the triazole ring is electronically activated and prone to cleavage via three primary mechanisms: reductive deiodination (replacement of I with H), halogen exchange , and homolytic cleavage (radical pathway).
This guide provides technical protocols to suppress these side reactions, ensuring high-fidelity methylation.
Part 1: Diagnostic & Troubleshooting Guide
Issue: "My product mass spec shows M-126 (loss of Iodine) and M-126+1 (replacement with H)."
| Potential Cause | Mechanism | Diagnostic Check | Corrective Action |
| Photolysis | Light-induced homolytic fission of the weak C-I bond generates radicals that abstract hydrogen from the solvent. | Did the reaction turn pink/purple rapidly? (Release of I₂).[1][2] | Strictly exclude light. Wrap flasks in aluminum foil or use amber glassware. |
| Nucleophilic Attack by Iodide | If using Methyl Iodide (MeI), the byproduct is Iodide (I⁻). I⁻ is nucleophilic and can attack the iodine atom (halogen bond acceptor), promoting exchange or reduction. | Is the reaction slow? Long exposure to I⁻ increases risk. | Switch to Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (non-nucleophilic counterions). |
| Metal Contamination | Residual Copper (from CuAAC "Click" synthesis) catalyzes oxidative addition to the C-I bond, leading to reduction. | Was the starting material made via Click chemistry? Was it purified with EDTA/NH₄OH? | Remove metals. Wash starting material with aqueous EDTA or use a metal scavenger resin before methylation. |
| Harsh Base/High Temp | Strong bases (NaOMe, NaH) or high heat (>40°C) promote elimination or attack on the halogen. | Are you using NaH at room temp or higher? | Switch to K₂CO₃ or Cs₂CO₃ in MeCN at 0°C. |
Part 2: Mechanistic Pathways (Visualization)
The following diagram illustrates the competing pathways between the desired methylation and the unwanted deiodination.
Caption: Competing reaction pathways. Green path represents the desired methylation; red dashed paths represent deiodination risks via radical or nucleophilic mechanisms.
Part 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Methyl Triflate Method)
Best for: High-value substrates, 5-iodo-1,2,3-triazoles, and substrates sensitive to nucleophiles.
Scientific Rationale: Methyl Triflate (MeOTf) is a "hard" electrophile that reacts rapidly. Unlike MeI, it releases the triflate anion (OTf⁻), which is non-nucleophilic and non-reducing. This eliminates the risk of the counterion attacking the iodine atom [1].
Reagents:
-
Substrate: Iodotriazole (1.0 equiv)[3]
-
Reagent: Methyl Triflate (1.1 equiv) (Warning: Potent Alkylator)
-
Base: 2,6-Di-tert-butylpyridine (1.2 equiv) or K₂CO₃ (anhydrous, 1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Nitromethane (anhydrous)
Step-by-Step:
-
Preparation: Oven-dry a round-bottom flask and cool under N₂ flow. Add the iodotriazole and base.
-
Solvation: Add anhydrous DCM (0.1 M concentration).
-
Addition: Cool the mixture to 0°C in an ice bath. Add Methyl Triflate dropwise via syringe.
-
Note: MeOTf fumes are toxic; work in a well-ventilated hood.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC.[4] Do not heat.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Result: This typically yields the N-methylated salt or neutral species (depending on the starting triazole) with >95% retention of the iodine.
Protocol B: The "Conventional" Modified (MeI + Carbonate)
Best for: Scale-up where MeOTf is too expensive, provided strict controls are met.
Scientific Rationale: By using a mild, insoluble base (K₂CO₃) in a polar aprotic solvent (MeCN), we minimize base-promoted dehalogenation. The critical factor is temperature control and light exclusion to prevent radical cleavage of the C-I bond [2].
Reagents:
-
Substrate: Iodotriazole (1.0 equiv)[3]
-
Reagent: Iodomethane (MeI) (1.2 equiv)
-
Base: K₂CO₃ (1.5 equiv, granular, freshly ground)
-
Solvent: Acetonitrile (MeCN) or Acetone (0.2 M)
Step-by-Step:
-
Shielding: Wrap the reaction flask and column completely in aluminum foil .
-
Setup: Add iodotriazole and K₂CO₃ to the flask. Purge with N₂.
-
Addition: Add solvent and cool to 0°C . Add MeI dropwise.[4]
-
Reaction: Allow to stir at 0°C for 4 hours. If conversion is slow, warm to Room Temperature (20-25°C) but never heating .
-
Filtration: Filter off the solid K₂CO₃/KI byproduct before aqueous workup to remove the bulk of the iodide ions.
-
Workup: Concentrate the filtrate. If necessary, perform a quick extraction.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity (N1 vs N2 vs N3) often poor with iodotriazoles? A: The iodine atom exerts both steric bulk and an inductive effect (electron-withdrawing), which alters the nucleophilicity of the nitrogen atoms. While steric hindrance usually directs alkylation away from the iodine (favoring the distal nitrogen), the electronic effect can sometimes counteract this. Lowering the temperature to 0°C (kinetic control) generally improves the ratio of the major isomer and, crucially, prevents deiodination [3].
Q2: Can I use Sodium Hydride (NaH) to speed up the reaction? A: It is not recommended . NaH is a strong base that can promote dehalogenation or "halogen dance" rearrangements on the triazole ring. If you must use NaH, ensure the reaction is kept strictly at 0°C and quenched immediately upon completion.
Q3: My starting material was made via CuAAC (Click Chemistry). Do I need to purify it first? A: Yes, absolutely. Residual Copper (I) or (II) can coordinate to the triazole and the iodine, catalyzing oxidative addition/reductive elimination cycles that strip the iodine. Wash your starting material with aqueous EDTA or NH₄OH to remove all traces of copper (indicated by a blue aqueous layer) before attempting methylation [4].
Q4: Is the C-I bond stable enough for subsequent cross-coupling? A: Yes. If you successfully methylate without deiodination, the resulting N-methyl-iodotriazole is an excellent substrate for Suzuki-Miyaura or Sonogashira couplings. The C-I bond is preserved because the methylation stabilizes the aromatic system, provided the reaction didn't introduce radical initiators [5].
References
-
Development of Triazoles and Triazolium Salts Based on AZT and Their Anti-Viral Activity against HIV-1. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the use of Methyl Triflate (MeOTf) vs Methyl Iodide for synthesizing triazolium salts to avoid side reactions.
-
Evaluating N-difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Highlights the instability of triazolium precursors in the presence of excess base and high temperatures, recommending mild conditions (K2CO3/MeCN).
-
Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation. Source: Semantic Scholar / J. Org.[5] Chem. URL:[Link] Relevance: Explains the role of Copper species in interacting with C-I bonds, underscoring the need to remove Cu residues to prevent unwanted side reactions.
Sources
- 1. The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics [etd.iisc.ac.in]
- 2. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
Purification of iodophenyl triazoles by column chromatography
Topic: Purification of Iodophenyl Triazoles by Column Chromatography Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Ticket System: Active | Status: Operational Subject: Resolving Copper Contamination, Regioisomer Separation, and Deiodination Risks
Welcome to the Technical Support Center. This guide addresses the specific challenges of purifying iodophenyl triazoles . These molecules are critical scaffolds in medicinal chemistry, often serving as intermediates for further cross-coupling (e.g., Sonogashira, Suzuki).
However, they present a "Perfect Storm" of purification challenges:
-
Copper Contamination: The triazole ring is a potent ligand that binds residual Cu(I)/Cu(II) catalysts, poisoning downstream Pd-catalyzed reactions.
-
Iodine Instability: The C-I bond is photosensitive and prone to oxidative addition, requiring careful handling on silica.
-
Streaking/Tailing: The basic nitrogen atoms interact with acidic silanols on the stationary phase.
Module 1: Pre-Purification & Workup (The "Garbage In" Filter)
User Issue: "My crude product is green/blue, or my downstream Sonogashira coupling failed immediately." Diagnosis: Residual Copper Coordination.[1][2] Root Cause: Triazoles are excellent chelators. Standard brine washes are insufficient to break the Triazole-Copper complex.
The Protocol: Aggressive Chelation Wash
Before the crude mixture ever touches a column, you must strip the copper.
| Method | Reagent | Mechanism | Best For |
| Standard | 0.5 M EDTA (pH 8) | Chelates Cu(II) stronger than the triazole. | General synthesis (<5g). |
| Aggressive | 10% | Forms water-soluble | Stubborn complexes; large scale. |
| Solid Phase | CupriSorb™ / Thiol-Silica | Binds Cu irreversibly. | Late-stage pharmaceutical intermediates. |
Step-by-Step Chelation Workup:
-
Dilute reaction mixture with EtOAc or DCM.
-
Add an equal volume of 0.5 M EDTA (aq) or 1:9
:Sat. .[1] -
Vigorously stir or shake for 15–30 minutes (crucial for mass transfer).
-
Separate layers. If the aqueous layer is blue, repeat until colorless.
-
Dry organic layer over
(avoid if Lewis acid sensitivity is suspected).
Module 2: Chromatography Setup & Execution
User Issue: "My product streaks on the column" or "I lost my iodine handle." Diagnosis: Silanol interaction (Streaking) or Photolysis (Deiodination).
Stationary Phase Selection
Standard Silica Gel 60 (
-
Risk: Acidic silica can promote protodeiodination or isomerization over long contact times.
-
Solution: Neutralize the silica.
-
Method A: Pre-wash the column with eluent containing 1%
(Triethylamine). -
Method B: Use Neutral Alumina (Activity Grade III) if the compound is extremely acid-sensitive (rare for simple aryl iodides, but common for complex scaffolds).
-
Solvent Systems
Iodophenyl triazoles are moderately polar but lipophilic due to the iodine.
-
System 1 (Standard): Hexanes/Ethyl Acetate (Gradient 0%
50%).-
Pros: Good separation of non-polar impurities.
-
Cons: May cause streaking for N-rich triazoles.
-
-
System 2 (Polars): DCM/Methanol (98:2
90:10).-
Pros: Excellent solubility; Methanol suppresses silanol interactions.
-
Cons: Halogenated waste; DCM can contain traces of HCl (stabilizer).
-
The "Dark Mode" Protocol (Iodine Protection)
Aryl iodides are light-sensitive. The iodine atom is a heavy radical leaving group.
-
Mandatory: Wrap the glass column in aluminum foil .
-
Mandatory: Turn off fume hood sash lights if possible, or work quickly.
-
Why? Photolytic cleavage of the C-I bond creates a phenyl radical, leading to hydro-deiodination (replacement of I with H), which is inseparable by standard chromatography.
Module 3: Troubleshooting & FAQs
Q1: I have two spots with very similar values. Which is my product?
A: This depends on your synthesis method.
-
If CuAAC (Click): You should only have the 1,4-isomer . The second spot is likely a byproduct or unreacted alkyne/azide.
-
If Thermal (Huisgen): You have a mix of 1,4- and 1,5-isomers .[3]
-
Rule of Thumb: The 1,4-isomer is generally more polar (lower
) than the 1,5-isomer due to a larger net dipole moment [1]. -
Action: Run a gradient very slowly (e.g., 1% increase in polar solvent every 3 CV).
-
Q2: My product turned black on the column.
A: Decomposition.
-
Cause: Likely deiodination catalyzed by light or acid, or oxidation of the triazole if not fully aromatic (rare).
-
Fix: Repeat with foil-wrapped column and add 1% Triethylamine to the mobile phase to buffer the silica acidity.
Q3: NMR shows broad peaks after purification.
A: Paramagnetic broadening.
-
Cause: Trace Copper (paramagnetic
) remains. Even <50 ppm can ruin an NMR. -
Fix: Dissolve product in DCM, wash with 10% aqueous ammonia , dry, and re-isolate.
Visual Workflows
Workflow 1: The Copper Removal Decision Matrix
Caption: Workflow for ensuring complete removal of paramagnetic copper species prior to chromatography.
Workflow 2: Column Chromatography Logic
Caption: Decision matrix for modifying standard chromatography conditions based on molecular stability.
Experimental Protocol: The "Gold Standard" Purification
Objective: Isolate 1-(4-iodophenyl)-4-phenyl-1H-1,2,3-triazole free of copper and regioisomers.
-
Workup:
-
Dilute reaction (1 mmol scale) with 50 mL DCM.
-
Wash
mL with 0.5 M EDTA (pH 8) . Observe aqueous layer turning pale blue. -
Wash
mL with Brine. -
Dry over
, filter, and concentrate in vacuo (keep water bath C).
-
-
Column Preparation:
-
Stationary Phase: Silica Gel 60.
-
Column Size: 25g silica per 1g crude.
-
Protection: Wrap the glass column completely in aluminum foil.
-
Equilibration: Flush column with 3 CV (Column Volumes) of Hexanes containing 1%
.
-
-
Elution:
-
Load sample (dissolved in minimum DCM/Toluene).
-
Gradient:
-
0-10% EtOAc/Hex (5 CV): Elute unreacted aryl iodide/alkyne.
-
10-40% EtOAc/Hex (10 CV): Elute Product.
-
Note: The iodophenyl triazole is UV active. Monitor at 254 nm .
-
-
-
Analysis:
-
Combine fractions. Evaporate.
-
QC Check:
NMR in . Look for sharp peaks. If broad, repeat EDTA wash on the isolated solid.
-
References
-
Regioisomer Polarity: Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for the Synthesis of 1,2,3-Triazoles via the 1,3-Dipolar Cycloaddition of Azides with Enol Ethers. The Journal of Organic Chemistry, 77(19), 8756–8761. Link
-
Copper Removal: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[3][4][5][6] Chemical Reviews, 108(8), 2952–3015. Link
-
Iodine Stability: Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Link
-
Triazole Properties: Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68. Link
Sources
- 1. reddit.com [reddit.com]
- 2. CH624926A5 - Process for removing copper (I) compounds from a reaction mixture, and application of the process - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
Technical Support Center: Recrystallization of Methyl-Triazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the recrystallization of methyl-triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common purification challenges associated with this important class of heterocyclic compounds. The guidance herein moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Section 1: Foundational Principles of Recrystallization
This section addresses the fundamental questions that underpin successful crystallization. Understanding these principles is the first step toward troubleshooting and optimizing your purification process.
Q1: What defines an ideal recrystallization solvent for a methyl-triazole derivative?
An ideal solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at lower temperatures (e.g., room temperature or 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystallization. Key characteristics include:
-
Solubility Gradient: The compound should be sparingly soluble at low temperatures and readily soluble at or near the solvent's boiling point. This ensures maximum recovery of the purified solid upon cooling.[2]
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).
-
Non-Reactivity: The solvent must be chemically inert and not react with the methyl-triazole derivative.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3] However, overly volatile solvents can evaporate too quickly, leading to poor quality crystals.[3]
Q2: How does the specific structure of my methyl-triazole derivative influence solvent selection?
The principle of "like dissolves like" is the primary guide.[2] The polarity and hydrogen-bonding capabilities of your molecule, dictated by its functional groups, are critical.
-
Polar Derivatives: Methyl-triazoles containing polar functional groups (e.g., -COOH, -NH2, -OH) or those that exist as salts will be more soluble in polar solvents.[4][5] Good starting points include water, ethanol, methanol, or mixtures thereof.[6][7] For highly polar compounds that are difficult to crystallize from common organic solvents, water can be an excellent choice, as its solvent properties change significantly at higher temperatures.[8]
-
Non-Polar Derivatives: Derivatives with larger alkyl or aryl substituents and fewer hydrogen-bonding groups will have lower polarity. These compounds will dissolve better in less polar solvents like ethyl acetate, acetone, or toluene.[3][9]
-
Hydrogen Bonding: The triazole ring itself contains nitrogen atoms that can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) can strongly interact with the molecule, influencing solubility.[3]
Section 2: Troubleshooting Common Recrystallization Issues
This section provides a systematic, cause-and-solution guide to the most common problems encountered during the recrystallization of methyl-triazole derivatives.
Problem: My methyl-triazole derivative will not crystallize upon cooling.
This is a frequent issue, typically indicating that the solution is not sufficiently supersaturated.
-
Potential Cause 1: The solution is too dilute. This is the most common reason for crystallization failure.[10] You may have used too much solvent to dissolve the crude product.[2]
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[1][11] Allow the concentrated solution to cool again. To check if significant material remains in the mother liquor, dip a glass rod in the solution, remove it, and let the solvent evaporate. A large solid residue indicates a high concentration of the compound is still in solution.[12]
-
-
Potential Cause 2: Lack of nucleation sites. Crystal growth requires an initial "seed" or surface to begin. Supersaturated solutions can sometimes be slow to nucleate on their own.[2]
-
Solutions:
-
Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass provide ideal nucleation sites.[1][2]
-
Add a seed crystal: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This will act as a template for crystal growth.[2][11]
-
Cool to a lower temperature: If room temperature cooling is ineffective, try an ice bath or refrigerator.[1] Be aware that very rapid cooling can sometimes trap impurities.[13]
-
-
Problem: My product has "oiled out," forming a liquid layer instead of solid crystals.
Oiling out occurs when the compound comes out of solution at a temperature above its melting point.[10][12] This is problematic because impurities tend to be more soluble in the oily product than in the solvent, leading to poor purification.[12]
-
Potential Cause 1: The compound's melting point is lower than the solvent's boiling point.
-
Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system where the addition of a "poor" solvent induces crystallization at a lower temperature.
-
-
Potential Cause 2: The solution is highly concentrated or cooled too rapidly.
Problem: The yield of purified crystals is very low.
A low yield suggests that a significant portion of your product was not recovered.
-
Potential Cause 1: Too much solvent was used. As discussed, this keeps more of your product dissolved in the mother liquor even after cooling.[12]
-
Solution: Before discarding the mother liquor, try to concentrate it by evaporation and cool it again to recover a second crop of crystals.[14]
-
-
Potential Cause 2: Premature crystallization during hot filtration. If the solution cools while being filtered to remove insoluble impurities, the product can crystallize on the filter paper.[1]
-
Solution: Use pre-heated equipment (funnel, receiving flask) and perform the filtration step as quickly as possible.
-
-
Potential Cause 3: Incomplete precipitation.
-
Solution: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature to maximize crystal formation.[1]
-
Problem: The final crystals are still colored.
Colored impurities are present and have not been successfully removed.
-
Solution 1: Use Activated Charcoal. Add a very small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored impurities. However, use it sparingly, as it can also adsorb your desired product, reducing the yield.[12][14]
-
Solution 2: Optimize the Solvent System. The ideal solvent will keep the colored impurity dissolved at all temperatures while allowing your product to crystallize. Experiment with different solvents to find one that achieves this separation.
Section 3: Experimental Protocols & Data
Protocol 3.1: Step-by-Step General Recrystallization Workflow
-
Solvent Selection: Place a small amount of your crude methyl-triazole derivative into several test tubes. Add a few drops of different candidate solvents and observe the solubility at room temperature and upon heating. The best solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of near-boiling solvent is crucial for a good yield.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[15]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]
-
Drying: Dry the purified crystals thoroughly to remove all traces of solvent.
Table 3.2: Common Recrystallization Solvents for Methyl-Triazole Derivatives
| Solvent/System | Polarity | Boiling Point (°C) | Suitable For | Notes & Cautions |
| Water | High | 100 | Polar, N-rich triazoles, salts.[6] | Can be difficult to remove. Good for compounds with H-bond donors/acceptors.[8] |
| Ethanol | High | 78 | General purpose for many triazoles with moderate polarity.[7] | Often used as a co-solvent with water for fine-tuning solubility. |
| Methanol | High | 65 | Similar to ethanol, good for polar derivatives.[16] | More volatile than ethanol. |
| Ethyl Acetate | Medium | 77 | Derivatives with ester groups or moderate polarity.[7] | Good general-purpose solvent. |
| Acetone | Medium | 56 | Can be effective, but its volatility can lead to rapid, poor-quality crystal growth.[3] | Often used as the "good" solvent in a mixed pair with a non-polar solvent. |
| Toluene | Low | 111 | Less polar, aryl-substituted derivatives. | Higher boiling point can increase the risk of oiling out for lower-melting solids. |
| Hexane/Ethyl Acetate | Mixed | Variable | Adjusting polarity for non-polar to moderately polar compounds. | Add hexane (the "poor" solvent) to a hot solution of the compound in ethyl acetate until cloudy, then clarify with a drop of ethyl acetate.[9] |
| Acetone/Chloroform | Mixed | Variable | Used for purifying some triazole ester derivatives.[17] | Use with caution due to the volatility and toxicity of chloroform. |
Section 4: Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering common recrystallization problems.
Caption: Troubleshooting flowchart for common recrystallization issues.
Section 5: Frequently Asked Questions (FAQs)
Q: How do I select a starting solvent for a completely new methyl-triazole derivative? A: Start with small-scale solubility tests. Use the principles of "like dissolves like"—begin with solvents of similar polarity to your compound (e.g., ethanol for polar compounds, ethyl acetate or toluene for non-polar ones).[2] The goal is to find a solvent that requires heating to fully dissolve your compound.
Q: What is a mixed-solvent system and when is it useful? A: A mixed-solvent system uses two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[9][15] This technique is excellent when no single solvent has the ideal solubility profile. You dissolve the compound in a minimum of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes faintly cloudy (turbid). A drop of the "good" solvent is added to clarify, and the solution is then cooled slowly.
Q: Can I speed up cooling to get my crystals faster? A: While possible, rapid cooling (e.g., by immediately plunging the hot flask into an ice bath) is generally discouraged. It leads to the formation of smaller, less pure crystals, as impurities can become trapped in the rapidly forming crystal lattice.[12][13] Slow, gradual cooling produces the best results.
Q: Does being a triazolium salt change the recrystallization strategy? A: Yes. Salts are significantly more polar than their neutral counterparts. You will likely need to use highly polar solvents like water, methanol, or ethanol.[5][14] Purification of salts can sometimes be more challenging, and techniques like adding an "anti-solvent" (a non-polar solvent in which the salt is insoluble) can be effective.[14]
References
- Benchchem. Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds.
- University of California, Irvine.
- Benchchem.
- Benchchem.
- Google Patents.
- ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.
- MDPI. Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.
- PMC. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies.
- University of Geneva.
- University of York.
- ResearchGate.
- Vapourtec.
- ECHEMI.
- Benchchem. An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4H-1,2,4-triazol-4-amine.
- MDPI.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry.
- Iraqi Journal of Pharmaceutical Sciences. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
- Chem-Impex.
- vlab.amrita.edu.
- ResearchGate.
- IISTE.org.
- Google Patents.
- World Journal of Pharmaceutical Research. comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review.
- Asian Publication Corporation.
- University of Rochester, Department of Chemistry.
- ChemRxiv. Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. unifr.ch [unifr.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vapourtec.com [vapourtec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 17. iiste.org [iiste.org]
Validation & Comparative
1H NMR characterization of 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole
Topic: High-Resolution 1H NMR Characterization of 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists
Executive Summary
The precise characterization of This compound is a critical checkpoint in drug discovery. This scaffold frequently serves as a "click" chemistry intermediate or a precursor for Suzuki-Miyaura cross-couplings, utilizing the iodine handle.
The primary analytical challenge is not merely assigning peaks, but distinguishing the desired N1-methyl regioisomer from its thermodynamically competitive N2-methyl and N4-methyl alternatives. Alkylation of 3-substituted-1,2,4-triazoles is notoriously non-regioselective, often yielding mixtures that co-elute in standard chromatography.
This guide provides a definitive comparative analysis, experimental protocols, and a self-validating structural assignment workflow to ensure isomeric purity.
Structural Analysis & Nomenclature
Before interpreting spectra, the numbering system must be fixed to avoid ambiguity between the N1 and N2 isomers.
-
Target Molecule (Product): 1-methyl-3-(3-iodophenyl)-1H-1,2,4-triazole.
-
Key Feature: Methyl group is distant from the aryl ring; adjacent to the C5 proton.
-
-
Primary Alternative (Impurity): 1-methyl-5-(3-iodophenyl)-1H-1,2,4-triazole (often referred to as the N2-alkylated isomer in older literature, though IUPAC defines it as 1-methyl-5-aryl).
-
Key Feature: Methyl group is adjacent to the aryl ring.[1]
-
Visualizing the Regioisomer Challenge
Figure 1: Structural distinction between the target N1-isomer and the common N2-isomer alternative.
Comparative Performance: N1 vs. N2 Isomer Differentiation
The following data compares the 1H NMR signatures of the target molecule against its regioisomeric alternative. Data is standardized for CDCl₃ at 400 MHz.[1]
Table 1: Diagnostic Chemical Shift Comparison
| Feature | Target (N1-Methyl) | Alternative (N2-Methyl) | Mechanistic Insight |
| N-Methyl ( | 3.92 - 3.98 ppm (Singlet) | 4.05 - 4.15 ppm (Singlet) | The N2-methyl is often deshielded due to the anisotropic effect of the adjacent aryl ring. |
| Triazole C5-H ( | 8.05 - 8.15 ppm (Singlet) | 7.90 - 8.00 ppm (Singlet) | The C5-H in the N1-isomer is flanked by N1 and N4, creating a distinct deshielding environment compared to the N2-isomer. |
| NOE Correlation | Me | Me | The "Smoking Gun": Spatial proximity defines the isomer. N1-Me is too far from the aryl ring to show an NOE signal. |
Table 2: 3-Iodophenyl Substituent Pattern (Aromatic Region)
Note: These shifts are consistent across both isomers but are critical for confirming the iodine position.
| Proton Position | Multiplicity | Approx. Shift ( | Coupling ( | Structural Validation |
| H-2' (Ortho to I & Triazole) | Triplet (apparent Singlet) | 8.35 - 8.45 | Most deshielded due to combined electron-withdrawing effects of Iodine and Triazole. | |
| H-4' (Ortho to I) | Doublet of Doublets | 7.70 - 7.75 | Distinct ortho-coupling to H-5' and meta-coupling to H-2'. | |
| H-6' (Ortho to Triazole) | Doublet of Doublets | 8.00 - 8.10 | Deshielded by the triazole ring. | |
| H-5' (Meta) | Triplet (apparent) | 7.15 - 7.25 | The "valley" of the aromatic region; least deshielded. |
Experimental Protocols
To ensure reproducibility and authoritative characterization, follow this optimized workflow.
Protocol A: Sample Preparation for High-Resolution NMR
-
Solvent Choice: Use CDCl₃ (Chloroform-d) + 0.03% TMS.
-
Why? DMSO-d₆ can cause peak broadening of the triazole C5-H due to quadrupole relaxation or hydrogen bonding interactions. CDCl₃ provides sharper singlets for the N-Me group.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Why? High concentration is required for clear 13C satellites (to verify purity) and reliable NOE experiments.
-
-
Filtration: Filter through a cotton plug in a glass pipette.
-
Why? Removes inorganic salts (e.g., KI, NaI) from the synthesis that cause baseline distortion.
-
Protocol B: The "Self-Validating" Acquisition Sequence
Standard 1D proton scans are insufficient for proving regiochemistry. Use this sequence:
-
Standard 1H (16 scans): Set relaxation delay (
) to 5 seconds to ensure accurate integration of the isolated C5-H proton. -
1D NOE Difference (or 2D NOESY):
-
Irradiate: The N-Methyl singlet (~3.95 ppm).
-
Observe:
-
If C5-H enhances
N1 Isomer (Target) . -
If Aryl Ortho-H enhances
N2 Isomer (Alternative) .
-
-
Strategic Characterization Workflow
The following diagram illustrates the logical decision tree for confirming the identity of the molecule, integrating synthesis and analysis.
Figure 2: Logic flow for isolating and validating the N1-methyl isomer.
Technical Nuances & Troubleshooting
-
Iodine Labile Nature: The C-I bond is sensitive to light. Ensure the NMR tube is not left in direct sunlight, as photodeiodination will result in a "clean" spectrum of the des-iodo analog (3-phenyl-1-methyl-triazole), confusing the interpretation.
-
Water Peak Interference: In DMSO-d₆, the water peak often overlaps with the N-Methyl signal (~3.3 - 3.5 ppm). This is why CDCl₃ is strictly recommended for this specific characterization.
-
Coupling Constants: The meta-coupling of the iodophenyl ring (
Hz) is often unresolved on older 300 MHz instruments, appearing as a broad singlet. On a 400 MHz+ instrument, this splitting confirms the 3-substitution pattern (meta) versus 4-substitution (para), which would show a clear AA'BB' system.
References
-
Regioselectivity in Triazole Alkylation
- Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
- Source: Journal of Molecular Structure (via ResearchG
-
URL:[Link]
-
General Triazole NMR Shifts
-
Analytical Differentiation of Isomers
- Title: Base-Controlled Regiospecific Mono-Benzylation/Allylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione.
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole
Executive Summary & Compound Profile
Effective disposal of 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole requires strict adherence to halogenated organic waste protocols.[1] Unlike standard organic waste, the presence of the iodine atom on the phenyl ring necessitates high-temperature incineration with specific flue gas scrubbing capabilities to capture hydrogen iodide (HI) and prevent the release of toxic iodine vapors.
Critical Warning: Do NOT attempt to neutralize this compound using sodium thiosulfate.[1] Thiosulfate neutralizes elemental iodine (
Chemical Identity & Hazard Matrix
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 55847-41-1 |
| Molecular Formula | |
| Physical State | Solid (Powder), typically off-white to pale yellow |
| Primary Hazards | Irritant (H315, H319, H335) : Skin, Eye, Respiratory.Aquatic Toxicity : Potential for long-term adverse effects in the aquatic environment (common for aryl iodides).[1] |
| Waste Stream | Halogenated Organic (Solid or Liquid) |
| Incompatibilities | Strong Oxidizing Agents, Alkali Metals (Lithium/Sodium) |
Waste Classification Logic (The "Why")
To ensure compliance (EPA RCRA in the US, CLP in EU), you must understand the two chemical moieties driving the disposal decision:
-
The Aryl Iodide (
):-
Mechanism: Upon combustion, the
bond cleaves.[1] Without proper scrubbing, this releases corrosive Hydrogen Iodide ( ) and elemental Iodine ( ) gas.[1] -
Operational Impact: This waste cannot be mixed with non-halogenated solvents (e.g., pure acetone/methanol waste).[1] It must go to a facility equipped with wet scrubbers or dry sorbent injection.[1]
-
-
The 1,2,4-Triazole Ring:
-
Mechanism: Nitrogen-rich heterocycles can generate Nitrogen Oxides (
) during combustion.[1] -
Operational Impact: While generally thermally stable up to ~200°C, triazoles are energetic.[1] Segregation from strong oxidizers (like nitric acid) in the waste stream is vital to prevent uncontrolled exothermic reactions before incineration.[1]
-
Disposal Workflow & Decision Tree
The following flowchart illustrates the decision-making process for disposing of the compound, whether it is a pure solid or dissolved in a reaction mixture.
Figure 1: Decision tree for segregating and packaging iodinated triazole waste based on physical state.
Detailed Procedural Protocols
Protocol A: Solid Waste Disposal (Preferred)
Use this for expired stock, contaminated weighing boats, or solid reaction byproducts.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solid waste to prevent breakage during compaction/transport.[1]
-
Transfer: Transfer the solid using a disposable spatula or powder funnel to minimize dust generation.[1]
-
Decontamination: Wipe the exterior of the container with a damp paper towel.[1] Dispose of the towel and the spatula in the same solid waste container.
-
Labeling:
Protocol B: Liquid Waste Disposal
Use this for reaction mixtures (e.g., HPLC waste, mother liquors).[1]
-
Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste stream.[1]
-
Consolidation: Pour into the Halogenated Organic Solvents carboy.
-
Note: If the solution contains >5% of the iodinated compound by weight, consider a separate waste stream to prevent exceeding the halogen limit of standard fuel-blending programs.
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8). If acidic (due to reaction conditions), neutralize carefully with Sodium Bicarbonate before capping.[1]
Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent the spread of iodinated dust.
Figure 2: Step-by-step workflow for managing accidental spills of solid iodinated triazoles.
Spill Cleanup Checklist:
-
Small Spill (<10g): Wet wipe method.[1] Moisten paper towels with water (or ethanol if insoluble in water) and lay over the powder to prevent dust.[1] Wipe up and place in a sealable bag.
-
Large Spill (>10g): Evacuate the immediate area.[1] Use a HEPA-filtered vacuum if available, or the wet-scoop method.[1]
-
Stain Removal: If the surface stains yellow/brown (indicating iodine release), wash with a 10% Sodium Thiosulfate solution only on the bench surface, then rinse with water.[1]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[1] Defined F-list and characteristic waste protocols for halogenated solvents. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8: Management of Waste. [Link]
-
PubChem. Compound Summary for 1,2,4-Triazole Derivatives. National Library of Medicine (US).[1] (General stability and hazard class data for triazole ring systems). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
